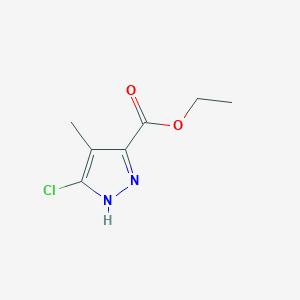

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole carboxylic acids or other oxidized derivatives.

Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate

- Methyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate

- Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate

Uniqueness

The presence of the chlorine atom and the ester group provides distinct chemical properties that can be leveraged in various synthetic and biological contexts .

Biological Activity

Ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate (EMPC) is a compound recognized for its significant biological activities, particularly in pharmacology. Its structure features a pyrazole ring with an ethyl group, a chlorine atom, and a carboxylate functional group, which contribute to its interaction with various biological targets.

- Molecular Formula : C7H9ClN2O2

- Molecular Weight : 176.61 g/mol

- Structure : The compound consists of a pyrazole core substituted with an ethyl group at the 3-position and a chlorine atom at the 5-position, along with a carboxylate group at the 4-position.

EMPC primarily acts as a partial agonist for trace amine-associated receptors (TAARs), which are implicated in several neuropsychiatric disorders. This mechanism suggests potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and stress-related disorders .

Neuropharmacological Effects

Research indicates that EMPC exhibits notable activity in modulating neurotransmitter systems through its interaction with TAARs. The compound’s selectivity for these receptors may lead to reduced side effects compared to traditional full agonists, making it a promising candidate for drug development aimed at central nervous system disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, EMPC has demonstrated anti-inflammatory activity. A study evaluated various derivatives of ethyl pyrazole-3-carboxylates, including EMPC, using the carrageenan-induced paw edema model in rats. Results indicated significant anti-inflammatory effects, particularly in specific substituted derivatives .

Study on Neuropharmacological Effects

A comparative study assessed the binding affinity and efficacy of EMPC against other compounds targeting TAARs. It was found that EMPC had favorable binding characteristics, suggesting its potential as a therapeutic agent for treating CNS disorders like schizophrenia and bipolar disorder .

Anti-inflammatory Activity Evaluation

In an experimental setup involving rat models, EMPC and its derivatives were tested for their ability to reduce inflammation. The results showed that certain substitutions on the pyrazole scaffold enhanced anti-inflammatory activity, highlighting EMPC's potential in developing new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | Contains ethyl and methyl groups | Different position of chloro and carboxylic acid |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | Methyl substitution at a different position | Potentially different biological activities |

| Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate | Bromine instead of chlorine | May exhibit different reactivity and selectivity |

EMPC stands out due to its specific receptor activity profile, which may offer advantages over its analogs in terms of selectivity and therapeutic efficacy .

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

ethyl 5-chloro-4-methyl-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10) |

InChI Key |

OYLPNRYCPYXFTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.